molecular formula C12H15BN2O4 B1375342 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid CAS No. 1326715-94-9

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid

Cat. No. B1375342
CAS RN: 1326715-94-9
M. Wt: 262.07 g/mol
InChI Key: NSNINLFIEPKJOF-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid, or (1-(t-Boc)-Pyr-3-yl)boronic acid, is a boronic acid derivative of pyrrolo[2,3-c]pyridine. This compound has been used in a variety of scientific research applications, as well as in laboratory experiments.

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. This protection is crucial to prevent unwanted reactions that may occur due to the multiple reactive groups present in amino acid ionic liquids (AAILs). The Boc group ensures that the amino acids can be used efficiently as reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Targeted Protein Degradation

The rigid structure of the compound makes it suitable as a linker in the development of proteolysis targeting chimeras (PROTACs). These are molecules designed to induce the degradation of specific proteins. The compound can be used to connect the ligand for the target protein with the ligand for an E3 ubiquitin ligase, thus facilitating the targeted protein’s degradation .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in various biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .

Mode of Action

The compound (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid may participate, is a key step in various biochemical pathways . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and tolerance of various functional groups .

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed in a basic aqueous environment and requires a palladium catalyst . Additionally, the compound’s stability might be affected by factors such as temperature and pH .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-4-5-14-6-10(8)15/h4-7,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNINLFIEPKJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1326715-94-9
Record name 1-Boc-pyrrolo[2,3-c]pyridine-3-ylboronic acid
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